NSC 400770
Overview
Description
NSC 400770, also known as 4-Fluoro-4-phenylpiperidine, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring. The distinct structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400770 typically involves the reaction of 4-phenylpiperidine with a fluorinating agent. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of 4-Fluoro-4-phenylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
NSC 400770 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom and formation of the corresponding hydrocarbon.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
NSC 400770 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential effects on neural pathways and neurotransmitter systems. It is used in the development of new pharmacological agents targeting neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and other mental health disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of NSC 400770 involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neural activity and has potential therapeutic effects in treating neurological disorders. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
NSC 400770 can be compared with other similar compounds such as:
4-Phenylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoropiperidine: Similar structure but without the phenyl ring, leading to variations in reactivity and applications.
4-Fluoro-4-methylpiperidine:
Uniqueness
The presence of both a fluorine atom and a phenyl ring in this compound makes it unique compared to other piperidine derivatives. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
5623-46-1 |
---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H |
InChI Key |
IURCXIQRULDEEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
5623-46-1 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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